molecular formula C26H21NO3 B288842 2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

Cat. No. B288842
M. Wt: 395.4 g/mol
InChI Key: YMHCDXQMONSKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of acridine and has been synthesized using different methods.

Mechanism of Action

The exact mechanism of action of 2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition leads to an increase in the levels of neurotransmitters such as acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has various biochemical and physiological effects. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antioxidant and antimicrobial properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate in lab experiments is its potential to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for the research of 2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate. One direction is to further investigate its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as an antimicrobial and antioxidant agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different biological systems.

Synthesis Methods

2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate can be synthesized using different methods. One of the most common methods is the reaction of 9-acridinecarboxylic acid with 2-naphthylacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting product is then reduced using sodium borohydride or lithium aluminum hydride to obtain the desired compound.

Scientific Research Applications

2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antimicrobial and antioxidant properties.

properties

Product Name

2-(2-Naphthyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

Molecular Formula

C26H21NO3

Molecular Weight

395.4 g/mol

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) 1,2,3,4-tetrahydroacridine-9-carboxylate

InChI

InChI=1S/C26H21NO3/c28-24(19-14-13-17-7-1-2-8-18(17)15-19)16-30-26(29)25-20-9-3-5-11-22(20)27-23-12-6-4-10-21(23)25/h1-3,5,7-9,11,13-15H,4,6,10,12,16H2

InChI Key

YMHCDXQMONSKBG-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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